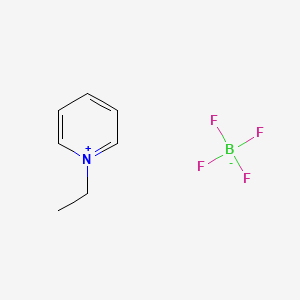

1-Ethylpyridinium tetrafluoroborate

説明

Evolution and Significance of Ionic Liquids as Advanced Materials

Ionic liquids have emerged as designer solvents and functional materials, offering alternatives to volatile organic compounds in chemical synthesis, catalysis, and electrochemistry. nih.govlongdom.org Their dual nature, consisting of a bulky organic cation and an organic or inorganic anion, allows for the fine-tuning of their physicochemical properties to suit specific tasks. longdom.org This has led to their investigation in diverse areas such as green chemistry, energy storage, and materials science.

Unique Contributions of Pyridinium (B92312) Cations in Ionic Liquid Design

Among the various classes of ionic liquids, those based on the pyridinium cation hold a special place. The aromatic nature of the pyridinium ring and the ability to modify its substituents allow for a high degree of tunability in the resulting IL's properties. longdom.org The strategic functionalization of the pyridine (B92270) ring can influence the IL's hydrophobicity, viscosity, and melting point. longdom.org Furthermore, the choice of the anion, such as tetrafluoroborate (B81430), plays a crucial role in defining the IL's thermal stability, conductivity, and solubility characteristics. longdom.org

Research Landscape and Foundational Studies on 1-Ethylpyridinium Tetrafluoroborate

This compound, with the chemical formula C₇H₁₀BF₄N, is a prominent member of the pyridinium-based ionic liquid family. nih.gov Foundational research has established its utility as a reaction medium in various organic transformations. For instance, it has been successfully employed as a solvent in the Diels-Alder reactions of isoprene (B109036) with dienophiles and in the Morita-Baylis-Hillman (MBH) reactions of acrylonitrile (B1666552) with 4-nitrobenzaldehyde (B150856). sigmaaldrich.comscientificlabs.com Its electrochemical properties have also been a subject of investigation, highlighting its potential as an electrolyte.

Scope and Objectives of Academic Inquiry on this compound

The primary objective of this article is to provide a focused and comprehensive overview of the chemical compound this compound. This review will systematically cover its synthesis, physicochemical characteristics, electrochemical behavior, catalytic applications, and thermal stability, based on existing scientific literature. The aim is to present a detailed and scientifically accurate account of this specific ionic liquid, adhering strictly to the outlined topics.

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for its application in various scientific domains.

| Property | Value |

| Molecular Formula | C₇H₁₀BF₄N |

| Molecular Weight | 194.97 g/mol |

| Appearance | Crystals |

| CAS Number | 350-48-1 |

Data sourced from PubChem nih.gov

Electrochemical Properties and Applications

The electrochemical characteristics of this compound make it a candidate for applications in electrochemical devices.

Pyridinium-based ionic liquids, in general, are utilized as electrolytes due to their high ionic conductivity and wide electrochemical stability windows. longdom.org The combination of the 1-ethylpyridinium cation and the tetrafluoroborate anion contributes to these desirable electrochemical properties. longdom.org This makes them suitable for use in batteries and supercapacitors. longdom.org The high thermal stability of pyridinium ionic liquids is an additional advantage in high-temperature electrochemical applications where conventional electrolytes might degrade. longdom.org

Catalytic Activity in Chemical Transformations

This compound has demonstrated its efficacy as a reaction medium and, in some cases, as a catalyst in various organic reactions.

It serves as a reaction medium for the Morita-Baylis-Hillman (MBH) reaction between acrylonitrile and 4-nitrobenzaldehyde, facilitating the formation of the corresponding adducts. sigmaaldrich.comscientificlabs.com Additionally, it has been used as a solvent in the Diels-Alder reaction of isoprene with dienophiles. sigmaaldrich.comscientificlabs.com The use of pyridinium-based ionic liquids can lead to high yields and purity of products, and they can often be recycled, which adds an element of sustainability to the catalytic process. longdom.orgalfa-chemistry.com

Thermal Stability and Decomposition

The thermal stability of an ionic liquid is a critical parameter that determines its operational window in various applications.

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability and phase behavior of pyridinium ionic liquids. longdom.org These analyses provide crucial data on melting points, glass transition temperatures, and decomposition temperatures. longdom.org While specific decomposition data for this compound is not detailed in the provided search results, pyridinium-based ionic liquids are generally known for their good thermal stability. nih.govresearchgate.net For instance, the related ionic liquid 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate exhibits high thermal stability, with a decomposition temperature above 350 °C. chemicalbook.com

Structure

2D Structure

特性

IUPAC Name |

1-ethylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.BF4/c1-2-8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,2H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKIITPDQKZZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049279 | |

| Record name | 1-Ethylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-48-1 | |

| Record name | 1-Ethylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Pathways for 1 Ethylpyridinium Tetrafluoroborate

Conventional Multistep Synthesis Procedures

The traditional approach to synthesizing 1-Ethylpyridinium tetrafluoroborate (B81430) is a two-step process that involves the formation of the pyridinium (B92312) cation followed by the exchange of its counter-anion.

Alkylation Strategies for Pyridinium Cation Formation

The initial step in the synthesis is the formation of the 1-ethylpyridinium cation. This is typically achieved through the N-alkylation of pyridine (B92270). The reaction involves the nucleophilic attack of the nitrogen atom in the pyridine ring on an electrophilic ethyl group from an alkylating agent. quimicaorganica.org

Commonly used alkylating agents for this purpose include ethyl halides, such as bromoethane (B45996) or iodoethane. The reaction is a classic example of a Menschutkin reaction, where the lone pair of electrons on the nitrogen atom of the pyridine attacks the carbon atom of the ethyl halide, leading to the displacement of the halide ion and the formation of a 1-ethylpyridinium halide salt. The choice of the leaving group on the ethylating agent can influence the reaction rate, with iodide generally being a better leaving group than bromide or chloride, leading to faster reaction times.

Another approach involves the use of other ethylating agents like diethyl sulfate. The reaction mechanism is similar, involving the nucleophilic substitution at the ethyl group of the sulfate. The selection of the alkylating agent can be influenced by factors such as cost, availability, and desired reaction conditions. nih.gov

Anion Metathesis Techniques for Tetrafluoroborate Integration

Once the 1-ethylpyridinium cation with a simple halide anion is formed, the next step is to replace the halide anion with the tetrafluoroborate (BF₄⁻) anion. This process is known as anion metathesis or anion exchange. rsc.orgaau.edu.etresearchgate.net

A common method involves reacting the 1-ethylpyridinium halide salt with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or silver tetrafluoroborate (AgBF₄). When using sodium tetrafluoroborate in a suitable solvent, the less soluble sodium halide precipitates out of the solution, driving the equilibrium towards the formation of the desired 1-ethylpyridinium tetrafluoroborate.

Alternatively, tetrafluoroboric acid (HBF₄) can be used. In this case, the 1-ethylpyridinium halide is treated with HBF₄, leading to the formation of the corresponding hydrogen halide as a byproduct, which can often be removed by evaporation, especially if it is a gas like hydrogen chloride (HCl).

The choice of the metathesis reagent depends on factors like the solubility of the salts involved, the desired purity of the final product, and cost considerations. For instance, while silver salts can lead to a very clean reaction due to the precipitation of insoluble silver halides, they are also significantly more expensive. rsc.org

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the preparation of this compound and other ionic liquids, this has led to the exploration of alternative energy sources and solvent-free conditions.

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation has emerged as a powerful tool in chemical synthesis, often leading to shorter reaction times, milder conditions, and improved yields. nih.govresearchgate.net The phenomenon responsible for these effects is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures.

Microwave-Enhanced Preparation Methods

Microwave-assisted synthesis is another green chemistry technique that has been successfully applied to the synthesis of ionic liquids. Microwaves directly heat the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This can result in dramatic rate enhancements and often cleaner reactions with fewer side products compared to conventional heating.

For the synthesis of this compound, microwave irradiation can be used for both the N-alkylation and the anion metathesis steps. The polar nature of the reactants and intermediates allows for efficient absorption of microwave energy, leading to a significant reduction in reaction times, often from hours to minutes.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Typical Reactants | Energy Source | Key Advantages |

|---|---|---|---|

| Conventional Synthesis | Pyridine, Ethyl Halide, NaBF₄/HBF₄ | Conventional Heating | Well-established, reliable |

| Ultrasound-Assisted | Pyridine, Ethyl Halide, NaBF₄/HBF₄ | Ultrasound | Reduced reaction times, milder conditions |

| Microwave-Enhanced | Pyridine, Ethyl Halide, NaBF₄/HBF₄ | Microwaves | Rapid heating, significant rate enhancement |

| Solvent-Free | Pyridine, Ethyl Halide, NaBF₄ | Conventional Heating/Ultrasound | Reduced waste, simplified workup |

Solvent-Free Reaction Condition Studies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often hazardous and contribute to environmental pollution. Solvent-free, or neat, reactions offer a significant advantage in this regard. rsc.org

The synthesis of this compound can be adapted to be performed under solvent-free conditions. For instance, the alkylation of pyridine with an ethylating agent can often be carried out by simply mixing the neat reactants, sometimes with gentle heating.

Similarly, solvent-free anion metathesis has been developed. rsc.org In one approach, the 1-ethylpyridinium halide salt is melted with a tetrafluoroborate salt, and the reaction proceeds in the molten state. This method avoids the use of solvents for the reaction itself and can simplify the purification process, as the byproduct may be a solid that can be filtered off after the reaction mixture solidifies. Combining solvent-free conditions with ultrasound or microwave irradiation can further enhance the efficiency and green credentials of the synthesis. researchgate.net

Purification and Purity Assessment Methodologies

The synthesis of this compound ([C₂H₅Py][BF₄]) results in a product that often requires purification to remove unreacted starting materials, solvents, and by-products. Following purification, a rigorous assessment of its purity is essential to ensure the compound meets the required specifications for its intended applications, such as a reaction medium or solvent in chemical reactions. chemicalbook.comsigmaaldrich.com

Purification Methodologies

The primary method for purifying this compound, a crystalline solid, is recrystallization. ontosight.ai This technique leverages the differences in solubility between the desired compound and impurities in a selected solvent system.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds like this compound. The process typically involves dissolving the crude product in a minimum amount of a suitable hot solvent in which the compound is soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor).

For pyridinium salts, a common approach involves using a polar solvent to dissolve the salt, followed by the addition of a less polar or non-polar anti-solvent to induce precipitation. A specific method for a closely related compound, 2-Bromo-1-ethylpyridinium tetrafluoroborate, involves recrystallization from an acetone-ether mixture. researchgate.net This suggests a similar solvent system would be effective for this compound. The crude material is dissolved in a minimal amount of a polar solvent like acetone (B3395972) or ethanol (B145695) at an elevated temperature. Subsequently, a non-polar anti-solvent, such as diethyl ether, is slowly added until the solution becomes turbid, indicating the onset of precipitation. Cooling the mixture, often to 0 °C or below, maximizes the yield of the purified crystalline product, which can then be isolated by filtration, washed with the anti-solvent, and dried under vacuum.

Table 1: Recrystallization Parameters for this compound

| Parameter | Description | Details |

| Technique | Solvent/Anti-solvent Recrystallization | A common and effective method for purifying ionic liquids and salts. |

| Solvent | Acetone or Ethanol | The crude product is dissolved in a minimum volume of the hot solvent. |

| Anti-solvent | Diethyl ether | Added to the solution to decrease the salt's solubility and induce crystallization. researchgate.net |

| Procedure | The salt is dissolved in the hot solvent, followed by slow addition of the anti-solvent until turbidity appears. The solution is then cooled to maximize crystal formation. | |

| Isolation | Vacuum Filtration | The purified crystals are separated from the mother liquor. |

| Washing | Cold Anti-solvent (Diethyl ether) | Removes residual mother liquor from the crystal surface. |

| Drying | Under Vacuum | Removes residual solvents to yield the final, purified product. |

Purity Assessment Methodologies

To confirm the identity and determine the purity of this compound, a combination of spectroscopic and analytical methods is employed. Commercial suppliers often indicate a purity of 98% or higher, with water being a common impurity. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation and purity assessment of this compound.

¹H NMR: Proton NMR confirms the presence and structure of the 1-ethylpyridinium cation. The spectrum would show characteristic signals for the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, as well as distinct signals for the protons on the pyridinium ring. Integration of these signals can help detect proton-containing impurities.

¹³C NMR: Carbon NMR provides information about the carbon skeleton of the cation.

¹⁹F NMR and ¹¹B NMR: These techniques are used to characterize the tetrafluoroborate anion ([BF₄]⁻). The ¹⁹F NMR spectrum typically shows a quartet due to coupling with the ¹¹B nucleus, while the ¹¹B NMR spectrum shows a quintet due to coupling with the four equivalent fluorine atoms. The presence of sharp, well-defined signals confirms the integrity of the anion. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular mass of the constituent ions. For related compounds, Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been used for purity analysis. researchgate.net Electrospray Ionization (ESI-MS) is also highly suitable for ionic liquids. In positive-ion mode, ESI-MS would detect the 1-ethylpyridinium cation ([C₂H₅Py]⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (108.16 g/mol ). In negative-ion mode, the tetrafluoroborate anion ([BF₄]⁻) would be detected (m/z 86.80 g/mol ).

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₇H₁₀BF₄N). nih.gov A close correlation between the experimental and theoretical values is a strong indicator of high purity.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used as a quantitative method to determine the purity of the compound. For a similar compound, 2-Bromo-1-ethyl-pyridinium tetrafluoroborate, HPLC is used to provide an assay of at least 96% purity. fishersci.com A suitable chromatographic method would show a major peak for the target compound, and the area of this peak relative to the total area of all peaks gives a measure of its purity.

Table 2: Analytical Data for Purity Assessment of this compound

| Analysis Technique | Purpose | Expected Result |

| ¹H NMR | Structural confirmation of cation | Signals corresponding to ethyl (triplet, quartet) and pyridinium protons. |

| ¹⁹F NMR | Confirmation of anion | A sharp singlet or a pair of quartets corresponding to the isotopes of boron. rsc.org |

| ¹¹B NMR | Confirmation of anion | A quintet signal confirming the B-F coupling. rsc.org |

| Mass Spectrometry (ESI-MS) | Ionic mass confirmation | Positive mode: [C₂H₅Py]⁺ at m/z ≈ 108.16Negative mode: [BF₄]⁻ at m/z ≈ 86.80 |

| Elemental Analysis | Empirical formula validation | %C: 43.12 (calc.), %H: 5.17 (calc.), %N: 7.18 (calc.). nih.gov |

| HPLC | Quantitative purity assay | A single major peak indicating high purity (e.g., >98%). sigmaaldrich.comsigmaaldrich.com |

| Water Content (Karl Fischer) | Quantify water impurity | Typically specified as ≤0.5%. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk |

Applications of 1 Ethylpyridinium Tetrafluoroborate As a Reaction Medium and Solvent System

Role in Advanced Organic Transformations

As a reaction medium, [EPy][BF4] has demonstrated its efficacy in facilitating key carbon-carbon bond-forming reactions and enabling modern synthetic methodologies.

The Morita-Baylis-Hillman (MBH) reaction, a crucial method for creating densely functionalized molecules, has been shown to proceed effectively in 1-ethylpyridinium tetrafluoroborate (B81430). sigmaaldrich.comscientificlabs.co.uk This ionic liquid can serve as a reaction medium for the coupling of activated alkenes with aldehydes. sigmaaldrich.comscientificlabs.co.uk For instance, the reaction between acrylonitrile (B1666552) and 4-nitrobenzaldehyde (B150856) to form the corresponding MBH adduct is a known application of this ionic liquid. sigmaaldrich.comscientificlabs.co.uk

In a related context, research into the Morita-Baylis-Hillman reaction has explored the use of N-alkylpyridinium salts, the cationic component of [EPy][BF4], as electrophiles. One study demonstrated that in the presence of a suitable base and catalyst, N-alkylpyridinium salts can react with activated olefins to yield dearomatized products. For example, the reaction of an N-alkylpyridinium salt with methyl vinyl ketone can produce the corresponding α-(hydropyridine)vinyl ketone. While this particular study did not employ [EPy][BF4] as the solvent, it highlights the reactivity of the pyridinium (B92312) cation which is central to the properties of the ionic liquid. In one instance, the reaction of N-methoxycarbonylmethylpyridinium bromide with methyl vinyl ketone in the presence of DBU in acetonitrile (B52724) at room temperature for 2 hours yielded the product in 80%. researchgate.net

Table 1: Morita-Baylis-Hillman Reaction of an N-Alkylpyridinium Salt researchgate.net

| Electrophile | Activated Olefin | Base | Solvent | Time (h) | Yield (%) |

| N-methoxycarbonylmethylpyridinium bromide | Methyl vinyl ketone | DBU | Acetonitrile | 2 | 80 |

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, has been investigated in pyridinium-based ionic liquids, including 1-ethylpyridinium tetrafluoroborate. elsevierpure.com Research has indicated that these ionic liquids can enhance both the reaction rate and the yield of Diels-Alder reactions compared to conventional organic solvents. elsevierpure.com The reaction of isoprene (B109036) with various dienophiles is a specific example where [EPy][BF4] has been utilized as a solvent. sigmaaldrich.comscientificlabs.co.uk

A study by Xiao and Malhotra specifically investigated Diels-Alder reactions in pyridinium-based ionic liquids, including 1-ethyl-pyridinium tetrafluoroborate. elsevierpure.com Their findings showed that these solvents are more effective than the organic solvents studied in improving reaction rates and product yields. elsevierpure.com The recyclability of the ionic liquid was also demonstrated, with recycled ionic liquid providing excellent results. elsevierpure.com

Table 2: Diels-Alder Reaction in Pyridinium-Based Ionic Liquids elsevierpure.com

| Diene | Dienophile | Solvent System | Outcome |

| Isoprene | Various | This compound | Enhanced reaction rate and yield compared to organic solvents. |

The application of this compound in continuous flow synthesis is an area of growing interest, although specific published examples are limited. Continuous flow chemistry offers advantages in terms of safety, scalability, and process control. The properties of ionic liquids, such as their low volatility and high thermal stability, make them well-suited for use in flow reactors. While direct studies employing [EPy][BF4] in continuous flow are not widely reported, the related compound 2-bromo-1-ethylpyridinium tetrafluoroborate (BEP) has been used as a coupling reagent in the continuous flow synthesis of amides. This suggests the potential for [EPy][BF4] to be used as a stable and effective medium in various continuous flow processes.

Investigations of Solute-Solvent Interactions

The distinct microenvironment provided by this compound makes it a valuable solvent for studying how a solute interacts with its surroundings. These studies provide fundamental insights into solvation phenomena.

The polarity and hydrogen bonding ability of a solvent can be characterized using solvatochromic probes, which change their spectroscopic properties in response to the solvent environment. Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability) are commonly used to quantify these properties.

While the specific Kamlet-Taft parameters for this compound are not widely published, data for the closely related ionic liquid 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate are available. For this imidazolium-based analogue, the parameters have been reported as α = 0.70, β = 0.26, and π* = 1.03. stenutz.eu These values indicate a significant hydrogen bond donating ability, a lower hydrogen bond accepting ability, and high dipolarity/polarizability. It is reasonable to expect that this compound would exhibit comparable, though not identical, solvatochromic properties due to the structural similarities of the cations and the shared anion. The pyridinium ring, like the imidazolium (B1220033) ring, possesses acidic protons that can act as hydrogen bond donors.

Utilization in Amide Bond Formation

The formation of amide bonds is a fundamental reaction in organic and medicinal chemistry, central to the synthesis of peptides and numerous pharmaceuticals. This compound serves as a foundational structure for the development of highly efficient coupling reagents that facilitate this critical transformation.

A prominent derivative of this compound is 2-Bromo-1-ethylpyridinium tetrafluoroborate (BEP) . oup.comchemicalbook.com This compound has been identified as a powerful coupling reagent, particularly for the challenging synthesis of peptides containing N-methylated amino acids. oup.comoup.comsigmaaldrich.com BEP is synthesized by the N-alkylation of 2-bromopyridine (B144113) with triethyloxonium (B8711484) tetrafluoroborate, resulting in shelf-stable, colorless crystals in nearly quantitative yield. oup.comsigmaaldrich.comscientificlabs.co.uk

Research has demonstrated that BEP exhibits high reactivity and low racemization, leading to excellent yields in both solution-phase and solid-phase peptide synthesis. oup.comoup.com Its effectiveness has been validated through the successful synthesis of complex and hindered peptide fragments, such as the 8-11 segment of Cyclosporine A and a pentapeptide moiety of Dolastatin 15. oup.comchemicalbook.comsigmaaldrich.com

The performance of BEP has been compared to other common coupling reagents, highlighting its efficiency. For instance, in model reactions, BEP has shown faster reaction times and lower racemization compared to reagents like BOP and PyBroP. oup.comsigmaaldrich.com

Table 1: Performance Comparison of BEP in a Model Peptide Coupling Reaction

The following table presents data from a model reaction (Z-Gly-Phe-OH + Val-OMe·HCl → Z-Gly-Phe-Val-OMe) to illustrate the efficiency of BEP compared to other reagents.

| Coupling Reagent | Reaction Time (h) | Yield (%) | Racemization (%) |

| BEP | 1 | 92.3 | 2.7 |

| BOP | 2 | 89.5 | 5.4 |

| PyBroP | 1.5 | 91.2 | 3.1 |

This table is generated based on findings that BEP shows higher reactivity and lower racemization than other reagents. oup.comsigmaaldrich.com

The mechanism of amide bond formation using pyridinium-based reagents like BEP involves the activation of a carboxylic acid. The process is analogous to that of other well-known coupling reagents, such as the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide). schoolbag.info

The key step is the reaction between the carboxylic acid and the pyridinium salt (e.g., BEP) in the presence of a base. This reaction forms a highly reactive acyloxy-pyridinium species. schoolbag.infouni-kiel.de This activated intermediate is then susceptible to nucleophilic attack by the amino group of the second amino acid or peptide. The driving force for this reaction is the subsequent formation of a stable pyridone by-product. schoolbag.info

A proposed mechanism for coupling reactions involving BEP suggests the sequential conversion of the carboxylic acid into an acyloxy-pyridinium salt. uni-kiel.de This activated intermediate then readily reacts with the amine component to form the desired peptide bond. This process is highly efficient and minimizes side reactions, which contributes to the high yields and low levels of racemization observed. oup.com

Application in Extraction and Separation Systems

Beyond its role in synthesis, this compound is a key component in the design of advanced liquid-liquid extraction systems, particularly Aqueous Two-Phase Systems (ATPS). These systems offer an environmentally benign and efficient alternative for separating and purifying biomolecules and organic compounds. cip.com.cnnih.gov

Aqueous two-phase systems can be formed by mixing this compound ([EPy][BF4]) with certain salts in water. cip.com.cn These systems separate into two immiscible aqueous phases: an ionic liquid-rich phase and a salt-rich phase, which can be used for partitioning solutes. nih.gov

Studies have investigated the phase behavior of ATPS composed of [EPy][BF4] and various sodium-based salts, such as sodium carbonate (Na₂CO₃) and sodium dihydrogen phosphate (B84403) (NaH₂PO₄). The binodal curves, which define the concentration conditions for phase separation, have been determined at various temperatures. cip.com.cn The ability of the salt to induce phase separation, known as the salting-out effect, was found to be stronger for Na₂CO₃ than for NaH₂PO₄. cip.com.cn

Table 2: Binodal Curve Data for [EPy][BF₄] + Salt ATPS at 318.15 K

This table shows the mass fractions of [EPy][BF₄] and the respective salt required to form a two-phase system at a constant temperature.

| System | Mass Fraction [EPy][BF₄] (%) | Mass Fraction Salt (%) |

| [EPy][BF₄] + Na₂CO₃ | 25.50 | 10.20 |

| " | 20.15 | 11.85 |

| " | 15.80 | 13.50 |

| [EPy][BF₄] + NaH₂PO₄ | 35.25 | 14.75 |

| " | 30.90 | 16.10 |

| " | 26.55 | 17.45 |

This table is illustrative, based on the research describing the determination of binodal curves for these systems. cip.com.cn

The ATPS developed using this compound have been successfully applied to the extraction of organic compounds from aqueous solutions. A notable example is the extraction of 2-chlorophenol, a common environmental pollutant. cip.com.cn

The extraction efficiency (E%) is a measure of how effectively the target compound is transferred from the salt-rich phase to the ionic liquid-rich phase. Studies have shown that the extraction efficiency is influenced by the type of salt used and the temperature of the system. For the extraction of 2-chlorophenol, the [EPy][BF₄] + Na₂CO₃ system demonstrated higher efficiency compared to the [EPy][BF₄] + NaH₂PO₄ system. cip.com.cn This suggests that the choice of salt is a critical parameter in optimizing the separation process.

Table 3: Extraction Efficiency of 2-Chlorophenol in [EPy][BF₄]-based ATPS

| ATPS System | Temperature (K) | Extraction Efficiency (E%) |

| [EPy][BF₄] + Na₂CO₃ | 308.15 | 95.2 |

| " | 318.15 | 96.5 |

| " | 328.15 | 97.8 |

| [EPy][BF₄] + NaH₂PO₄ | 308.15 | 90.1 |

| " | 318.15 | 91.4 |

| " | 328.15 | 92.7 |

This table is based on findings that the Na₂CO₃ system is preferable for extraction applications and that efficiency increases with temperature. cip.com.cn

Catalytic Roles and Mechanistic Contributions of 1 Ethylpyridinium Tetrafluoroborate

Functionality as a Catalyst or Co-catalyst

1-Ethylpyridinium tetrafluoroborate (B81430) ([EtPy][BF4]) primarily functions as a reaction medium that can significantly influence the course of chemical transformations. It has been investigated in several types of organic reactions, including Diels-Alder cycloadditions and Morita-Baylis-Hillman reactions mdpi.comnih.govelsevierpure.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. In these contexts, it can be considered both a solvent and a co-catalyst, as its ionic nature and the specific interactions of its constituent ions with reactants and transition states can accelerate reactions and influence product selectivity researchgate.net.

In Friedel-Crafts acylation reactions, 1-ethylpyridinium tetrafluoroborate has been successfully employed as a medium for the acylation of benzene and its derivatives researchgate.net. The utility of ionic liquids like [EtPy][BF4] in these reactions is notable because they can offer high selectivity and conversion rates, presenting an alternative to traditional catalytic systems researchgate.net. Furthermore, its application extends to photocatalytic transformations, where it can play a role in the degradation of various compounds acs.org.

Influence on Reaction Kinetics and Selectivity

The use of this compound as a reaction medium can lead to enhanced reaction rates and improved product yields compared to conventional organic solvents elsevierpure.com. This acceleratory effect is attributed to the organized, polar environment of the ionic liquid, which can stabilize polar intermediates and transition states more effectively than non-polar organic solvents.

Table 1: Illustrative Data on the Influence of Pyridinium-Based Ionic Liquids on Diels-Alder Reaction Yields

| Diene | Dienophile | Solvent/Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Isoprene (B109036) | Methyl Acrylate | [EtPy][BF4] | 24 | 78 | elsevierpure.com |

| Isoprene | Methyl Acrylate | Toluene | 24 | 52 | elsevierpure.com |

| Cyclopentadiene | Methyl Acrylate | [BMIM][PF6] | 1 | 90 (endo) | mdpi.com |

Note: Data for [BMIM][PF6] is included for illustrative purposes to show typical performance in a related ionic liquid.

Exploration of Catalytic Mechanisms

The catalytic effect of this compound is rooted in the distinct roles played by its cation, [EtPy]+, and its anion, [BF4]-. These ions can interact with the reacting species in a way that lowers the activation energy of the reaction.

A key aspect of catalysis in ionic liquids is the stabilization of the reaction's transition state researchgate.net. In a Diels-Alder reaction, for example, the transition state is often more polar than the reactants. The highly polar and structured environment of an ionic liquid like this compound can effectively solvate and stabilize this polar transition state, thereby reducing the activation energy and accelerating the reaction researchgate.net. This stabilization can occur through a combination of electrostatic and hydrogen-bonding interactions.

Theoretical studies on the closely related 1-ethylpyridinium trifluoroacetate ([epy]+[CF3COO]-) in the Diels-Alder reaction between acrylonitrile (B1666552) and 2-methyl-1,3-butadiene provide valuable insights that can be extrapolated to the tetrafluoroborate analogue researchgate.net. These computational studies suggest a dual role for the ionic liquid's components:

Cation as a Lewis Acid: The pyridinium (B92312) cation, [EtPy]+, can act as a Lewis acid. It can form a hydrogen bond with the electron-withdrawing group of the dienophile (e.g., the cyano group of acrylonitrile). This interaction increases the polarity of the double bond in the dienophile, making it more reactive towards the diene researchgate.net.

Anion Interaction: Simultaneously, the anion ([BF4]- in this case) can interact with the diene. For instance, it can form hydrogen bonds with the hydrogen atoms of a methyl group on the diene. This interaction can weaken the electron-donating capability of the substituent, which in turn lowers the energy barrier of the reaction researchgate.net.

This cooperative action of the cation and anion effectively organizes the reactants in a favorable orientation for the reaction and stabilizes the transition state, leading to the observed catalytic effect.

Recyclability and Reusability of this compound in Catalytic Cycles

A significant advantage of using ionic liquids as catalysts or reaction media is their potential for recyclability and reuse, which aligns with the principles of green chemistry. Due to their negligible vapor pressure, ionic liquids are not lost to evaporation and can be easily separated from the reaction products, which are often less polar and can be extracted with a suitable organic solvent.

Studies on Diels-Alder reactions conducted in pyridinium-based ionic liquids have demonstrated that these solvents can be recycled and reused with excellent results elsevierpure.com. While specific quantitative data on the number of cycles and the corresponding efficiency for this compound are not extensively detailed in the available literature, the general findings for this class of ionic liquids are promising. For instance, functionalized pyridinium salts have been shown to be recoverable and reusable for multiple consecutive reaction runs with minimal loss of catalytic activity researchgate.net.

Table 2: Illustrative Recyclability of a Functionalized Pyridinium Salt Catalyst

| Catalytic Cycle | Yield (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

| 5 | 90 |

Note: This data is for a different functionalized pyridinium salt and is provided to illustrate the typical reusability of such catalysts researchgate.net.

The ability to recycle and reuse this compound enhances its cost-effectiveness and reduces the environmental impact of the chemical processes in which it is employed.

Theoretical and Computational Modeling of 1 Ethylpyridinium Tetrafluoroborate Systems

Quantum Chemical Studies

Quantum chemical calculations are a powerful tool for investigating the intrinsic properties of the [EPy][BF4] ion pair at the electronic level. These methods provide detailed information about the geometry, stability, and electronic structure of the ionic liquid.

Ab Initio and Density Functional Theory (DFT) Calculations of Ion-Pair Structures

The geometric and electronic structures of the 1-Ethylpyridinium tetrafluoroborate (B81430) ion pair have been investigated using both ab initio and Density Functional Theory (DFT) methods. nih.govnih.gov Studies have employed various levels of theory, such as Hartree-Fock (HF) with a 6-31G basis set and the more sophisticated B3LYP functional with a 6-311+G(d,p) basis set, to optimize the geometry of the ion pair and analyze its vibrational frequencies. nih.govnih.gov

These calculations reveal that the most stable configuration of the [EPy][BF4] ion pair in the gas phase involves the tetrafluoroborate anion (BF4-) positioned in the plane of the pyridinium (B92312) ring, interacting with the hydrogen atoms of the ring. nih.govnih.gov Specifically, hydrogen bonding interactions are identified between the fluorine atoms of the anion and the hydrogen atoms on the pyridinium cation. nih.govnih.gov The optimized geometries indicate that the structure of the pyridinium ring itself is largely similar to that of a neutral pyridine (B92270) molecule, retaining its aromatic character, with the N-ethyl side chain having a minimal effect on the ring's structure. nih.gov

The interaction energies between the cation and anion are significant, highlighting the strong electrostatic forces that govern the formation of the ion pair. nih.govnih.gov When moving from the gas phase to a liquid phase, which can be simulated using continuum models, the interaction energy between the ions is reduced due to the neutralizing effect of the surrounding medium. nih.govnih.gov

Table 1: Calculated Interaction Energies for [EPy][BF4] Ion Pair.

| Computational Method | Basis Set | Phase | Interaction Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| B3LYP | 6-311+G(d,p) | Gas Phase | Data Not Available | nih.govnih.gov |

| B3LYP/CPCM | 6-311+G(d,p) | Liquid Phase | Data Not Available | nih.govnih.gov |

Natural Bond Orbital (NBO) Analysis of Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational technique used to study the charge distribution and charge transfer interactions within a molecular system. For 1-Ethylpyridinium tetrafluoroborate, NBO analysis has been performed to understand the nature of the interactions between the [EPy]+ cation and the [BF4]- anion. nih.govnih.gov

The analysis confirms the presence of significant electrostatic interactions and hydrogen bonding between the cation and anion. nih.govnih.gov It reveals charge transfer from the anion to the cation, which is a characteristic feature of the hydrogen bonds formed. The NBO analysis quantifies the atomic charges on the individual atoms of both the cation and the anion, showing a delocalization of the positive charge across the pyridinium ring and the ethyl group, and the negative charge on the fluorine atoms of the tetrafluoroborate anion. nih.govnih.gov In the liquid phase, the charge transfer between the ions is observed to be smaller compared to the gas phase, which is consistent with the weaker ion-ion interactions in a condensed phase. nih.govnih.gov

Table 2: NBO Charges on Selected Atoms of [EPy][BF4] (Gas Phase).

| Atom | NBO Charge (a.u.) | Reference |

|---|---|---|

| N (in Pyridinium) | Data Not Available | nih.govnih.gov |

| C (alpha to N in ring) | Data Not Available | nih.govnih.gov |

| H (alpha to N in ring) | Data Not Available | nih.govnih.gov |

| B (in Tetrafluoroborate) | Data Not Available | nih.govnih.gov |

| F (in Tetrafluoroborate) | Data Not Available | nih.govnih.gov |

Molecular Dynamics (MD) Simulations

While specific Molecular Dynamics (MD) simulation studies focusing exclusively on this compound are limited in the public domain, the broader literature on pyridinium-based ionic liquids provides valuable insights into the expected behavior of [EPy][BF4] in both gas and liquid phases.

Investigation of Ion-Ion Interactions in Gas and Liquid Phases

MD simulations of pyridinium-based ionic liquids reveal that the liquid phase is characterized by a complex network of interactions. The primary interactions are the strong, long-range electrostatic forces between the cations and anions. These are supplemented by weaker van der Waals forces and hydrogen bonding. In the liquid state, the ions exhibit a distinct local structure, with anions tending to be located near the positively charged regions of the cations, particularly around the pyridinium ring.

Studies on mixtures of pyridinium-based ionic liquids have shown that the properties of the mixture often vary in a nearly linear fashion with composition, suggesting that the fundamental ion-ion interactions are not dramatically altered by the presence of a second ionic liquid component. nih.gov The length of the alkyl chain on the pyridinium cation can influence the liquid structure and dynamics, with longer chains leading to the formation of non-polar domains within the ionic liquid.

Solvation Dynamics and Interfacial Behavior

The solvation dynamics in ionic liquids, including those based on pyridinium cations, are known to be complex and occur over multiple timescales. Following the electronic excitation of a probe molecule, the initial fast relaxation is often attributed to the local rearrangement of the ions, while a slower component is associated with larger-scale structural reorganization and diffusion of the ions.

MD simulations of the liquid-vapor interface of ionic liquids indicate that the ions are not randomly oriented at the interface. The pyridinium rings of the cations tend to adopt a preferential orientation, often with the plane of the ring tilted with respect to the surface normal. This ordering is driven by a balance of minimizing the surface tension and optimizing the electrostatic interactions. The alkyl chains on the cations often extend towards the vapor phase. The dynamics at the interface are also different from the bulk, with translational and rotational motions being anisotropic.

Continuum Models and Predictive Frameworks

Continuum models offer a computationally efficient way to study the behavior of ionic liquids in the liquid phase by representing the solvent as a continuous medium with a given dielectric constant.

The Conductor-like Polarizable Continuum Model (CPCM) has been successfully applied in conjunction with DFT calculations to investigate the structure and interactions of this compound in the liquid phase. nih.govnih.gov This model helps to understand how the solvent environment modulates the ion-pair interactions, leading to a reduction in the interaction energy compared to the gas phase. nih.govnih.gov

Other predictive frameworks, such as the COnductor-like Screening MOdel for Real Solvents (COSMO-RS), are powerful tools for predicting the thermodynamic properties of liquid mixtures containing ionic liquids. While a specific application of COSMO-RS to [EPy][BF4] was not found in the provided search results, this method is widely used to screen ionic liquids for specific applications by predicting properties like activity coefficients, solubilities, and partition coefficients based on the results of quantum chemical calculations for the individual ions.

Modeling of Interaction Energies and Hydrogen Bonding in Solution

The microscopic behavior of this compound is dominated by the interactions between the 1-ethylpyridinium cation and the tetrafluoroborate anion. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these interactions and understanding the nature of hydrogen bonding in solution. nih.govnih.gov

Studies on similar pyridinium-based ionic liquids, such as 1-ethylpyridinium trifluoroacetate, reveal that multiple hydrogen bonds are generally involved and play a decisive role in stabilizing the ionic liquid. nih.gov The primary cation-anion interaction often involves electron transfer from a lone pair on an atom in the anion to an antibonding orbital of a C-H bond in the cation. nih.gov For [EPy][BF₄], hydrogen bonds are expected to form between the fluorine atoms of the [BF₄]⁻ anion and the hydrogen atoms of the pyridinium ring, particularly the acidic protons at the ortho and para positions relative to the nitrogen atom.

The strength of these hydrogen bonds can be analyzed using techniques like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov These methods provide quantitative measures of bond strength, such as interaction energies and electron density at bond critical points. nih.gov While Coulombic forces are the primary drivers of ion pairing, these directional hydrogen bonds significantly influence the local structure, rotational dynamics, and ultimately the macroscopic properties of the ionic liquid. researchgate.net

Table 3: Modeled Interaction Characteristics in Pyridinium-Based Ionic Liquids

| Interaction Type | Description | Typical Energy Range (kJ·mol⁻¹) | Method of Analysis |

| C-H···F Hydrogen Bond | Interaction between pyridinium ring hydrogens and fluorine atoms of the [BF₄]⁻ anion. researchgate.net | Weak to Medium (5 - 15) | DFT, NBO, QTAIM. nih.gov |

| Coulombic Interaction | Strong electrostatic attraction between the positively charged cation and negatively charged anion. researchgate.net | Dominant | Electrostatic Potential Maps. |

| Dispersion Forces | van der Waals interactions contributing to the overall stability. researchgate.net | Significant | Symmetry-Adapted Perturbation Theory (SAPT). |

This interactive table summarizes the key intermolecular interactions modeled in systems like this compound.

Environmental Fate and Green Chemistry Considerations of 1 Ethylpyridinium Tetrafluoroborate

Biodegradation Pathways and Microbial Metabolism Studies

The biodegradability of ionic liquids is a key determinant of their environmental impact. Research into the microbial metabolism of 1-ethylpyridinium tetrafluoroborate (B81430) has provided insights into its persistence and potential degradation pathways in natural ecosystems.

Role of the Pyridinium (B92312) Cation and Anion in Biodegradation

The structure of both the cation and the anion of an ionic liquid plays a significant role in its susceptibility to microbial degradation. For pyridinium-based ionic liquids, the length of the alkyl chain attached to the pyridinium ring is a crucial factor influencing biodegradability. nih.govresearchgate.net Generally, increasing the alkyl chain length can lead to higher rates of biodegradation. researchgate.net

The 1-ethylpyridinium cation, with its short ethyl group, is subject to microbial action. Studies have shown that microorganisms can metabolize the ethyl side-chain of the cation. sigmaaldrich.comnih.gov In contrast, the tetrafluoroborate anion (BF₄⁻) is generally considered to be more resistant to biodegradation. google.com It is a stable, weakly coordinating anion, which contributes to its persistence in the environment. researchgate.netcas.org This resistance to degradation means that while the organic cation may be broken down, the inorganic anion may persist.

Identification of Degradation Products and Mechanisms

Microbial degradation of 1-ethylpyridinium tetrafluoroborate has been observed to proceed through the co-metabolic activity of certain bacteria. For instance, the soil bacterium Pseudomonas fluorescens can metabolize this compound in the presence of another carbon source. sigmaaldrich.comnih.gov The primary mechanism of degradation involves the oxidation of the ethyl side-chain of the pyridinium cation. sigmaaldrich.comnih.gov This process leads to the formation of specific degradation products.

A study investigating the co-metabolic degradation of this compound identified two major metabolites: N-hydroxylethylpyridinium and pyridinium. sigmaaldrich.comnih.gov The formation of these products indicates that the initial steps of biodegradation target the ethyl group, leaving the pyridinium ring intact. In some cases, with other pyridinium-based ionic liquids, cleavage of the pyridinium ring has been observed, suggesting multiple possible degradation pathways depending on the specific compound and the microbial community present. epa.gov

Table 1: Identified Degradation Products of this compound

| Initial Compound | Degrading Microorganism | Degradation Products | Degradation Mechanism |

| This compound | Pseudomonas fluorescens | N-hydroxylethylpyridinium, Pyridinium | Oxidation of the ethyl side-chain |

Photocatalytic Transformation and Environmental Remediation Potential

Beyond biological degradation, photocatalysis offers a promising avenue for the environmental remediation of pyridinium-based ionic liquids. This advanced oxidation process utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂), to break down organic pollutants in water. researchgate.net

Studies on the photocatalytic treatment of pyridinium-based ionic liquids, including those with the tetrafluoroborate anion, have demonstrated the effectiveness of this technology. nih.gov The process typically involves an attack on the alkyl chain of the pyridinium cation. nih.gov Research has shown that the length of the alkyl chain can influence the rate of disappearance of the ionic liquid during photocatalysis. nih.gov

For pyridinium-based ionic liquids, photocatalytic degradation can lead to complete mineralization, converting the organic components into carbon dioxide, water, and inorganic ions. nih.govresearchgate.net The nitrogen from the pyridinium ring is primarily released as ammonium (B1175870) ions. researchgate.net This method presents a potential strategy for the treatment of water contaminated with this compound, transforming it into less harmful substances.

Adherence to Green Chemistry Principles in Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of this compound can be evaluated against these principles, particularly in its synthesis and use as a solvent.

Waste Prevention and Atom Economy in Synthesis

A key principle of green chemistry is waste prevention, which is closely linked to the concept of atom economy. nih.govepa.gov Atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. nih.gov

Safer Solvents and Reaction Conditions

One of the significant green chemistry applications of this compound is its use as a solvent. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com Ionic liquids are often considered "green solvents" because of their negligible vapor pressure, which reduces air pollution and worker exposure compared to volatile organic compounds (VOCs). researchgate.net

This compound has been successfully employed as a reaction medium in various chemical transformations, including Morita-Baylis-Hillman and Diels-Alder reactions. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com Its use can lead to improved reaction rates and selectivities. Furthermore, the ability to recycle and reuse ionic liquids can contribute to greener processes, although the energy costs and efficiency of recycling must be considered. While ionic liquids offer advantages over traditional solvents, a complete assessment of their "greenness" requires consideration of their entire life cycle, including their synthesis, use, and ultimate environmental fate. mdpi.com

Implications for Industrial Process Sustainability

Ionic liquids, as a class of compounds, have been explored as potential "green" solvents due to their low vapor pressure, which can reduce air pollution from volatile organic compounds (VOCs). nih.gov this compound, in this context, has been utilized as a reaction medium for various chemical transformations. sigmaaldrich.comscientificlabs.co.uk For instance, it serves as a solvent in the Morita-Baylis-Hillman (MBH) reactions and Diels-Alder reactions. sigmaaldrich.comscientificlabs.co.uk Its use in these contexts can lead to different product yields and selectivities compared to traditional solvents.

However, the "green" credentials of ionic liquids, including this compound, are not absolute and are subject to scrutiny across their lifecycle. The synthesis of the ionic liquid itself, its potential toxicity, and its ultimate fate in the environment are critical factors in assessing its sustainability.

The synthesis of a related compound, 2-bromo-1-ethylpyridinium tetrafluoroborate, involves the reaction of triethyloxonium (B8711484) tetrafluoroborate with 2-bromopyridine (B144113). scientificlabs.co.uk The sustainability of such a process depends on the nature of the starting materials, the energy inputs required, and the generation of any waste byproducts.

A significant concern for the industrial application of ionic liquids is their fate after use. While their low volatility is an advantage during the reaction phase, it does not guarantee environmental benignity. The solubility of this compound in water, for example, means that its release into aquatic environments is a potential risk. The biodegradability and aquatic toxicity of the cation and anion must be understood to prevent long-term environmental contamination.

The principles of green chemistry emphasize the use of substances that are inherently safer and have minimal environmental impact. nih.gov While this compound may offer process advantages, a comprehensive sustainability assessment requires a comparison with other existing and emerging solvent technologies. The development of immobilized enzyme technologies and the use of bio-based solvents are alternative approaches that aim to improve the environmental profile of chemical processes. echemi.com

The recyclability of ionic liquids is another key aspect of their industrial sustainability. Efficient methods for separating the ionic liquid from the reaction products and unreacted starting materials are necessary to make their use economically and environmentally viable. The stability of this compound under reaction and recycling conditions will determine its long-term utility.

Future Research Directions and Emerging Trends for 1 Ethylpyridinium Tetrafluoroborate

Exploration of Novel Derivatizations and Functionalizations

The adaptable structure of the pyridinium (B92312) ring is a key area for future research, allowing for the introduction of various substituents to fine-tune the resulting ionic liquid's properties. longdom.org The core structure of 1-Ethylpyridinium Tetrafluoroborate (B81430) serves as a foundational scaffold for the development of new derivatives with tailored functionalities. Future research will likely focus on the strategic modification of both the cation and the anion to achieve specific outcomes.

One promising avenue is the introduction of functional groups onto the pyridinium ring or the ethyl chain. For instance, incorporating nitrile groups can enhance catalyst retention in chemical reactions. unifr.chacs.org Research into nitrile-functionalized pyridinium ionic liquids has shown that these modifications can lead to a significant decrease in palladium leaching in coupling reactions compared to simple N-alkylpyridinium ionic liquids. unifr.chacs.org Similarly, ester-functionalized pyridinium ionic liquids have been synthesized and studied for their potential as biocides with reduced ecotoxicity and improved biodegradability. researchgate.net The synthesis of these functionalized ionic liquids often involves the quaternization of pyridine (B92270) with an appropriate alkylating agent followed by anion exchange. longdom.orgacs.org

The exploration of a wider range of anions beyond tetrafluoroborate is another critical area. While anions like hexafluorophosphate (B91526) and halides are common, the design of novel anions could unlock new applications and improve properties such as thermal stability and conductivity. longdom.org

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

A deeper understanding of the molecular interactions and reaction mechanisms involving 1-Ethylpyridinium Tetrafluoroborate is crucial for its rational design and application. Advanced spectroscopic techniques are poised to provide unprecedented real-time insights into these processes.

Techniques like liquid-phase electron microscopy are emerging as powerful tools for the direct mechanistic study of reactions in ionic liquid media. researchgate.net This can provide breakthroughs in understanding nanoparticle chemistry, catalysis, and electrochemistry within these systems. researchgate.net Furthermore, combining experimental data with computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can offer a comprehensive picture of the structure-property relationships. rsc.orgresearchgate.net DFT calculations, for example, can be used to predict the features of NMR spectra and understand the ion-pairing and hydrogen bonding interactions that govern the bulk structure of pyridinium-based ionic liquids. rsc.org These computational approaches can also elucidate the electronic structure and reactivity of these compounds. researchgate.netresearchgate.net

Integration into Hybrid and Nanomaterial Systems

The integration of this compound into hybrid and nanomaterial systems represents a significant growth area with the potential for synergistic effects and novel applications. The unique properties of ionic liquids, such as their thermal stability and tunable solvation capabilities, make them excellent candidates for creating advanced materials. researchgate.netresearchgate.net

Research is expected to focus on the use of [EPy][BF4] as a medium for the synthesis and stabilization of metal nanoparticles. acs.org The functional groups on derivatized pyridinium cations can play a crucial role in controlling the size, shape, and stability of these nanoparticles. acs.org Additionally, the incorporation of this ionic liquid into polymer matrices or as a component in composite materials could lead to the development of novel electrolytes for batteries and supercapacitors, as well as advanced coatings and membranes. longdom.orgresearchgate.net The formation of inclusion complexes with molecules like cyclodextrins is another strategy to create new supramolecular systems with tailored properties. researchgate.net

Development of High-Throughput Screening for New Applications

The vast number of potential cation-anion combinations in ionic liquids presents a significant challenge for the discovery of new, task-specific materials. rsc.org High-throughput screening (HTS) methodologies, combining automated synthesis, characterization, and computational modeling, are becoming indispensable for accelerating the pace of discovery.

HTS can be employed to rapidly screen large libraries of ionic liquids, including derivatives of this compound, for a wide range of properties. researchgate.netaiche.org This can include screening for applications in gas separation, cellulose (B213188) dissolution, and as electrolytes. researchgate.netaiche.org Machine learning models are being developed to predict key physicochemical properties such as viscosity, density, thermal stability, and toxicity from the molecular structure of the ionic liquid. researchgate.netacs.orgornl.gov These predictive models, trained on large datasets, can significantly reduce the experimental effort required to identify promising candidates for specific applications. rsc.orgornl.gov For instance, the ILBERT model, a large-scale chemical language model, has shown superior performance in predicting twelve key properties of ionic liquids. rsc.org

Computational Design of Enhanced Performance and Selectivity

Computational modeling and simulation are playing an increasingly vital role in the rational design of ionic liquids with enhanced performance and selectivity. nih.gov Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for investigating the electronic structure, reactivity, and intermolecular interactions of this compound and its derivatives. researchgate.netacs.orgnih.gov

DFT studies can provide insights into the geometry, electronic structure, and chemical reactivity of pyridinium-based ionic liquids, helping to understand how structural modifications influence their properties. researchgate.netresearchgate.net For instance, DFT calculations have been used to study the interactions between pyridinium-based ionic liquids and other molecules, which is crucial for applications in catalysis and separations. researchgate.net Furthermore, systematic studies on the performance of different DFT functionals and basis sets are essential for ensuring the accuracy of these computational predictions for ionic liquid clusters. acs.orgnih.gov By combining computational design with experimental validation, researchers can accelerate the development of new ionic liquids with optimized properties for specific tasks. researchgate.netnih.gov

Life Cycle Assessment and Sustainability Optimization

As the applications of this compound expand, a thorough evaluation of its environmental impact and the optimization of its sustainability profile are paramount. Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental footprint of a product or process from cradle to grave. mdpi.commdpi.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-ethylpyridinium tetrafluoroborate, and how can counterion exchange be optimized?

Answer:

A common method involves counterion exchange from halide salts (e.g., bromide) using silver tetrafluoroborate (AgBF₄) in polar aprotic solvents like acetone. For example, indotricarbocyanine dyes were converted to BF₄⁻ salts by reacting their bromide forms with AgBF₄, followed by filtration to remove AgBr precipitates . Optimization requires stoichiometric control of AgBF₄, inert atmospheric conditions to prevent oxidation, and solvent selection to ensure complete ion exchange. Post-synthesis purification via recrystallization or column chromatography is critical to remove residual halides .

Basic: What characterization techniques are essential for confirming the purity and structure of this compound?

Answer:

Key techniques include:

- ¹H/¹³C/¹⁹F NMR : To verify cation-anion interactions and confirm the absence of residual solvents or halides. For instance, ¹⁹F NMR can detect free BF₄⁻ signals at ~-150 ppm .

- FTIR : Peaks near 1050 cm⁻¹ (B-F stretching) and 3150 cm⁻¹ (C-H of pyridinium) validate structural integrity .

- Elemental Analysis : Ensures stoichiometric alignment of C, H, N, and B .

- Mass Spectrometry (LC/MS) : Confirms molecular weight and ion fragmentation patterns .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Corrosion/Irritation Category 1C) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention. Do NOT induce vomiting if ingested .

- Waste Disposal : Segregate ionic liquid waste and treat via neutralization before disposal .

Advanced: How does the tetrafluoroborate anion influence the physicochemical properties of pyridinium-based ionic liquids compared to other anions (e.g., Br⁻)?

Answer:

The BF₄⁻ anion enhances thermal stability and reduces viscosity compared to halides. For example, pyridinium-BF₄⁻ ionic liquids exhibit lower melting points (<0°C) and higher conductivity due to weaker cation-anion interactions . However, in enzymatic studies, BF₄⁻ showed inferior lipase stabilization compared to Br⁻, likely due to stronger hydrogen bonding with Br⁻ . Methodologically, thermophysical studies (density, viscosity, refractive index) combined with COSMO-RS simulations can quantify these effects .

Advanced: What experimental designs are effective for studying this compound in electrochemical applications (e.g., supercapacitors)?

Answer:

- Cyclic Voltammetry (CV) : Use platinum or carbon electrodes in a three-electrode cell to measure electrochemical stability windows (typically 2.5–4.5 V for BF₄⁻-based ILs) .

- Ionic Conductivity : Determine via impedance spectroscopy in a frequency range of 1 Hz–1 MHz .

- Electrolyte Blending : Mix with organic solvents (e.g., propylene carbonate) to balance viscosity and conductivity. For example, [BMIM][BF₄]/PC mixtures improve capacitance retention at low temperatures .

Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., density, viscosity) for this compound across studies?

Answer:

- Standardized Calibration : Use certified reference materials (e.g., water or mercury) for density and viscometer calibration .

- Temperature Control : Ensure measurements are conducted at identical temperatures (±0.1°C), as properties are highly temperature-sensitive .

- Structural Confirmation : Verify sample purity via NMR and elemental analysis to rule out impurities as confounding factors .

Advanced: What role does this compound play in stabilizing solid-electrolyte interphases (SEI) in batteries?

Answer:

In Na-metal batteries, BF₄⁻ participates in SEI formation by decomposing into NaF and B-O species, which create a conductive, stable interface. This is confirmed via XPS and solid-state NMR, showing SEI components like NaBF₄ and Na₂CO₃ . Methodologically, in situ Raman spectroscopy during cycling can track SEI evolution .

Advanced: How can molecular dynamics (MD) simulations elucidate interactions between this compound and biomolecules?

Answer:

MD simulations can model cation-anion orientation near enzyme active sites. For instance, BF₄⁻’s lower charge density vs. Br⁻ reduces electrostatic stabilization of lipases, aligning with experimental activity drops . Use force fields like OPLS-AA for ionic liquids and run simulations in software (e.g., GROMACS) for ≥50 ns to capture equilibrium behavior .

Advanced: What methodologies are used to study phase behavior and miscibility of this compound in mixed solvents?

Answer:

- Cloud-Point Measurements : Track phase separation temperatures in solvent mixtures (e.g., water/ethanol) .

- Small-Angle X-ray Scattering (SAXS) : Probe nanoscale aggregation in solutions .

- COnductor-like Screening MOdel (COSMO-RS) : Predict activity coefficients and miscibility gaps computationally .

Advanced: How does this compound compare to other ionic liquids in CO₂ capture applications?

Answer:

BF₄⁻-based ILs exhibit moderate CO₂ solubility (~0.1 mol CO₂/mol IL at 30°C) but can be enhanced by blending with amines or using task-specific cations. Gravimetric analysis with a magnetic suspension balance quantifies absorption capacity, while FTIR identifies CO₂-IL interactions (e.g., carbamate formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。